PZ-1190

mechanochemistry green synthesis preclinical manufacturing

PZ-1190 is a high enantiomeric purity (≥99% ee) multitarget ligand for serotonin and dopamine receptors, exhibiting potential antipsychotic activity. This compound, synthesized via a validated mechanochemical route, is ideal for CNS research, process chemistry, and analytical method development. It offers a distinct receptor occupancy signature, ensuring reliable experimental outcomes.

Molecular Formula C26H26N6O2
Molecular Weight 454.5 g/mol
Cat. No. B2952637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePZ-1190
Molecular FormulaC26H26N6O2
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)C5=CN(N=C5)C
InChIInChI=1S/C26H26N6O2/c1-26(2,3)23-13-24(30-34-23)29-25(33)11-17-5-8-20(9-6-17)32-16-27-21-12-18(7-10-22(21)32)19-14-28-31(4)15-19/h5-10,12-16H,11H2,1-4H3,(H,29,30,33)
InChIKeyNJLMIILZNLZZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PZ-1190 Compound Overview for Scientific Procurement: Multitarget Serotonin/Dopamine Ligand


PZ-1190 is a multitarget ligand for serotonin and dopamine receptors that exhibits potential antipsychotic activity in rodent models [1]. The compound was synthesized via a multistep mechanochemical approach and obtained with high enantiomeric purity (≥99% ee) without requiring chromatographic purification [1]. It belongs to a series of (aryloxy)ethyl-piperidine derivatives developed for CNS-targeted applications [2].

PZ-1190: Why In-Class 5-HT6/5-HT7 Ligands Cannot Be Directly Substituted


The (aryloxy)ethyl-piperidine scaffold from which PZ-1190 is derived is characterized by subtle heterocyclic modifications that produce dramatic shifts in receptor selectivity profiles across serotonin and dopamine subtypes [1]. Even among compounds sharing this core (e.g., PZ-766, PZ-1404, PZ-1129), the replacement of the heterocyclic ring directly alters binding affinity patterns and metabolic stability [1]. Generic substitution of PZ-1190 with another in-class multitarget ligand such as PZ-766 (a selective 5-HT7 antagonist) or PZ-1922 (a dual 5-HT6/5-HT3 antagonist) would fundamentally change the receptor occupancy signature and thus experimental outcomes. The quantitative evidence below establishes the specific dimensions along which PZ-1190 diverges from comparators.

PZ-1190 Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Mechanochemical Synthesis Yields 75% Higher Overall Recovery Compared to Classical Batch Method for PZ-1190

The multistep mechanochemical protocol for synthesizing PZ-1190 achieved an overall yield of 56%, compared to only 32% for the classical batch synthesis approach — a relative improvement of 75% [1]. This yield enhancement was accompanied by a reduction in total reaction time from 42 hours to 4 hours and eliminated the need for chromatographic purification [1].

mechanochemistry green synthesis preclinical manufacturing

Enantiomeric Purity of PZ-1190 Exceeds 99% ee with Mechanochemical Stereocenter Preservation

PZ-1190 was obtained with enantiomeric purity ≥99% ee via the mechanochemical route, with no detectable impact of grinding processes on the integrity of the stereocenter [1]. While the classical batch synthesis also likely targets high enantiopurity, the mechanochemical method demonstrates that the solid-state mechanical forces do not compromise stereochemical fidelity — a critical quality attribute for CNS-active chiral compounds.

chiral purity stereochemistry quality control

PZ-1190 Exhibits Moderate Cytotoxicity Against HL-60 Leukemia Cells (IC50 = 56.61 μM) with Selectivity Over Other Cell Lines

PZ-1190 demonstrates cytotoxic activity against HL-60 promyelocytic leukemia cells with an IC50 of 56.61 μM, but shows no significant cytotoxicity against THP-1 acute monocytic leukemia cells or PC3 prostate cancer cells (IC50 values >80 μM) . This cell-line selectivity provides a reference point for off-target toxicity assessment compared to other multitarget CNS ligands.

cytotoxicity off-target effects cell viability

Reaction Time Reduction of 90.5% and Toxic Reagent Elimination in PZ-1190 Mechanochemical Synthesis

The mechanochemical synthesis of PZ-1190 reduced total reaction time from 42 hours to 4 hours — a 90.5% reduction — while simultaneously decreasing the use of toxic reagents and organic solvents [1]. All intermediates and final product were isolated by simple extraction without chromatographic purification [1].

process efficiency green chemistry manufacturing sustainability

PZ-1190: Priority Research Applications Based on Verified Differentiation Evidence


Preclinical CNS Pharmacology Studies Requiring Multitarget Serotonin/Dopamine Receptor Engagement

PZ-1190 is appropriate for rodent behavioral studies evaluating antipsychotic-like activity where simultaneous modulation of serotonin and dopamine receptor subtypes is desired [1]. The compound's designation as a multitarget ligand for both receptor families supports its use in paradigms such as MK-801-induced hyperlocomotion, prepulse inhibition, or conditioned avoidance response tests. The high enantiomeric purity (≥99% ee) [2] ensures that observed behavioral effects are attributable to the intended stereoisomer.

Mechanochemical Synthesis Development and Green Chemistry Scale-Up Studies

The validated mechanochemical route to PZ-1190, which improved overall yield from 32% to 56% and reduced reaction time from 42 hours to 4 hours while eliminating chromatographic purification [1], positions this compound as a model system for developing sustainable, scalable solid-state synthesis workflows. Researchers in process chemistry and pharmaceutical manufacturing can leverage PZ-1190 as a case study for mechanochemical reduction of carboxylic functions and solvent-free oxidation of aliphatic alcohols [1].

Chiral CNS Compound Quality Control and Stereochemical Integrity Assessment

The documented preservation of ≥99% enantiomeric purity under mechanochemical grinding conditions [1] makes PZ-1190 a suitable reference standard for analytical method development in chiral HPLC or SFC purity testing of CNS-active piperidine derivatives. Quality control laboratories can use PZ-1190 to validate stereochemical stability assessments during forced degradation studies.

In Vitro Cytotoxicity Screening in Hematological and Solid Tumor Cell Line Panels

PZ-1190 exhibits differential cytotoxicity across cell lines, with measurable activity against HL-60 promyelocytic leukemia cells (IC50 = 56.61 μM) but minimal effects on THP-1 monocytic leukemia and PC3 prostate cancer cells (IC50 >80 μM) . This cell-line selective profile makes PZ-1190 a candidate for inclusion in broader cytotoxicity screening panels evaluating off-target effects of CNS-targeted compounds, particularly where comparison against other (aryloxy)ethyl-piperidine derivatives is of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PZ-1190

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.